molecular formula C20H21N3O2 B2556614 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1903164-13-5

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2556614
CAS No.: 1903164-13-5
M. Wt: 335.407
InChI Key: KRQWMHRTMOYJMS-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Quinoline Moiety Attachment: The quinoline moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinoline derivative reacts with a nucleophile.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the pyrrole, quinoline, and piperidine fragments under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrole, quinoline, or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

The uniqueness of 2-(1H-pyrrol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyrrol-1-yl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19(15-22-11-1-2-12-22)23-13-8-17(9-14-23)25-18-7-3-5-16-6-4-10-21-20(16)18/h1-7,10-12,17H,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWMHRTMOYJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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